molecular formula C10H9N3O B13934525 2-(Phenylamino)-5-pyrimidinol CAS No. 956128-06-6

2-(Phenylamino)-5-pyrimidinol

Cat. No.: B13934525
CAS No.: 956128-06-6
M. Wt: 187.20 g/mol
InChI Key: BGFDUCFLQJCFCQ-UHFFFAOYSA-N
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Description

2-(Phenylamino)-5-pyrimidinol is an organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)-5-pyrimidinol typically involves the reaction of 2-chloropyrimidine with aniline under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atom is replaced by the phenylamino group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)-5-pyrimidinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring or the pyrimidine ring .

Scientific Research Applications

2-(Phenylamino)-5-pyrimidinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Phenylamino)-5-pyrimidinol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth .

Comparison with Similar Compounds

2-(Phenylamino)-5-pyrimidinol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

956128-06-6

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-anilinopyrimidin-5-ol

InChI

InChI=1S/C10H9N3O/c14-9-6-11-10(12-7-9)13-8-4-2-1-3-5-8/h1-7,14H,(H,11,12,13)

InChI Key

BGFDUCFLQJCFCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)O

Origin of Product

United States

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